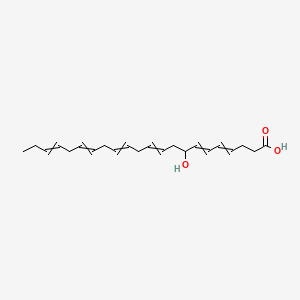
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a long-chain polyunsaturated fatty acid. This compound is characterized by the presence of a hydroxyl group at the 8th carbon position and six double bonds at the 4th, 6th, 10th, 13th, 16th, and 19th positions. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Chemical synthesis methods may also be employed, but they often require more stringent conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts
Major Products:
Oxidation: Formation of 8-oxodocosa-4,6,10,13,16,19-hexaenoic acid.
Reduction: Formation of 8-hydroxydocosanoic acid.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods
Mecanismo De Acción
The mechanism of action of 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Docosahexaenoic Acid (DHA): The parent compound, which lacks the hydroxyl group at the 8th position.
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic Acid: A similar compound with the hydroxyl group at the 7th position.
17(S)-Hydroxydocosa-4,6,10,13,16,19-hexaenoic Acid: Another hydroxylated derivative with the hydroxyl group at the 17th position .
Uniqueness: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Número CAS |
90780-54-4 |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4E,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13+,15-12-,19-16+ |
Clave InChI |
ZHBVYDMSPDDAKE-KSOSSLAQSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C/CCC(=O)O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
Sinónimos |
8-hydroxy Docosahexaenoic Acid; (±)8-HDoHE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















